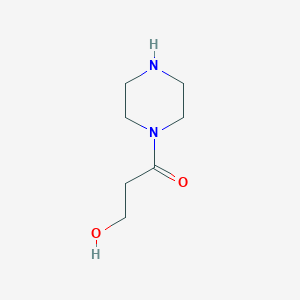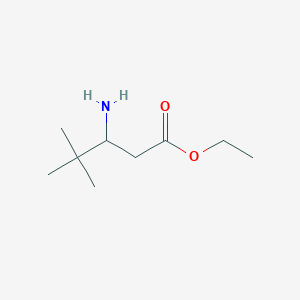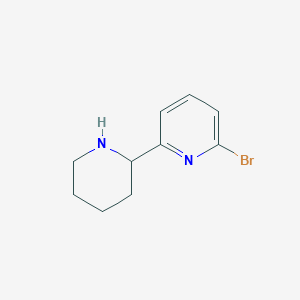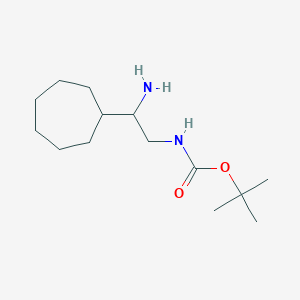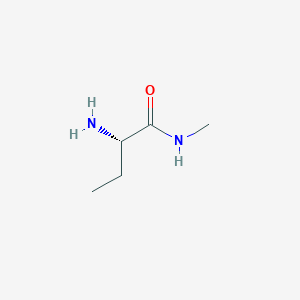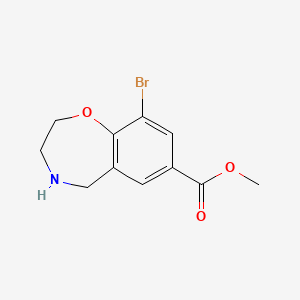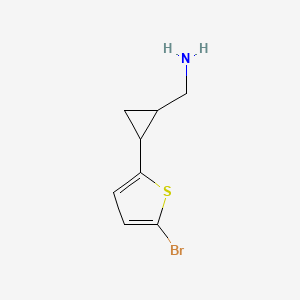![molecular formula C12H11N3O3 B13544240 2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)
2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H11N3O3 It is known for its unique structure, which includes a methoxypyridine moiety and a pyridine carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of 6-methoxypyridin-3-amine with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of 2-[(6-Hydroxypyridin-3-yl)amino]pyridine-3-carboxylic acid.
Reduction: Formation of 2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
- 2-Amino-6-methoxypyridine
- 2-Amino-3-methoxypyridine
- 2-[(6-Methoxypyridin-3-yl)amino]benzoic acid
Comparison: 2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid is unique due to its combination of a methoxypyridine moiety and a pyridine carboxylic acid group. This structure imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the carboxylic acid group enhances its solubility in aqueous environments, making it more suitable for biological applications.
Properties
Molecular Formula |
C12H11N3O3 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
2-[(6-methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H11N3O3/c1-18-10-5-4-8(7-14-10)15-11-9(12(16)17)3-2-6-13-11/h2-7H,1H3,(H,13,15)(H,16,17) |
InChI Key |
IUEDCRKOUXKHCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


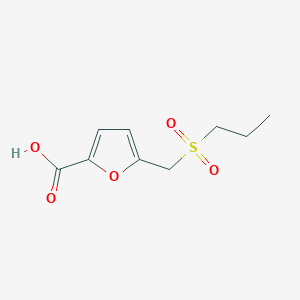
![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13544165.png)
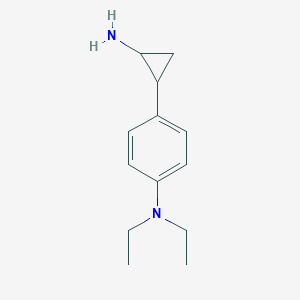
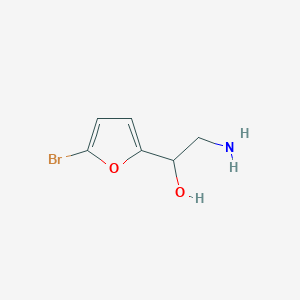
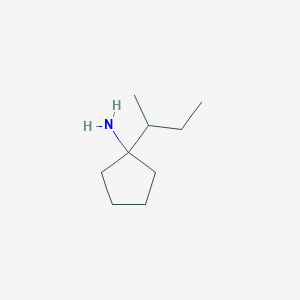

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[({4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B13544187.png)
